molecular formula C14H18N2O2 B5630233 N'-cyclohexylidene-4-methoxybenzohydrazide CAS No. 302910-62-9

N'-cyclohexylidene-4-methoxybenzohydrazide

Cat. No. B5630233
CAS RN: 302910-62-9
M. Wt: 246.30 g/mol
InChI Key: YFNFEESHNDXOEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N'-cyclohexylidene-4-methoxybenzohydrazide involves various chemical reactions, including the condensation of hydrazides with aldehydes or ketones. For instance, compounds such as N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide have been synthesized and characterized through techniques like X-ray diffraction, IR, NMR spectroscopy, and quantum chemical computational methods (Inkaya et al., 2012).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of these compounds. For example, the mentioned derivative crystallizes in the orthorhombic space group, with detailed analysis revealing the spatial arrangement of molecules within the crystal lattice and their conformational properties (Inkaya et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving N'-cyclohexylidene-4-methoxybenzohydrazide derivatives can lead to the formation of various complexes. For instance, the reaction with mercury(II) and copper(II) ions has been extensively studied, showing different types of complexes formed under similar synthetic conditions, indicative of the compound's versatility in coordination chemistry (Al-Karawi, 2017).

Physical Properties Analysis

Physical properties such as crystalline structure, melting points, solubility, and others are crucial for understanding the behavior of these compounds under different conditions. Such properties are often determined through X-ray crystallography and spectroscopic methods, providing insights into the stability and solubility of the compounds in various solvents.

Chemical Properties Analysis

The chemical properties of N'-cyclohexylidene-4-methoxybenzohydrazide derivatives, including reactivity, stability, and interactions with other molecules, are of significant interest. Studies involving density functional theory (DFT) and other computational methods offer valuable insights into the electronic structure, potential reactivity sites, and interaction capabilities of these molecules.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

As for the future directions of N’-cyclohexylidene-4-methoxybenzohydrazide, it’s difficult to predict without more specific information on its current applications and research trends. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential in various research fields.

properties

IUPAC Name

N-(cyclohexylideneamino)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNFEESHNDXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354347
Record name N'-cyclohexylidene-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexylidene-4-methoxybenzohydrazide

CAS RN

302910-62-9
Record name N'-cyclohexylidene-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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